5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Description
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine (molecular formula: C₆H₅ClN₄S, molecular weight: 185.64 g/mol) is a heterocyclic compound featuring a fused thiazole-pyrimidine scaffold with chloro and methyl substituents at positions 5 and 7, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and angiogenesis modulators . Its synthesis typically involves nucleophilic substitution reactions of precursor halides, as demonstrated in Suzuki-Miyaura couplings or microwave-assisted protocols . Key physicochemical properties include a melting point range of 211–212°C and a predicted boiling point of 361.3±22.0°C, with a density of 1.602±0.06 g/cm³ .
Properties
IUPAC Name |
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-2-3-4(11-5(7)9-2)12-6(8)10-3/h1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBLOXWVHIFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as morpholine, to form various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like morpholine, and the reactions are typically carried out in solvents like acetonitrile with bases such as triethylamine.
Cyclization Reactions: These reactions often involve reagents like dimethylformamide and dimethylacetamide under heating conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its potential as an anticancer agent, particularly as a topoisomerase I inhibitor.
Antibacterial Activity: The compound and its derivatives have shown significant antibacterial properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Chlorine at position 5 enhances electrophilic reactivity, facilitating further functionalization (e.g., Suzuki couplings) .
- Aryl Modifications : Benzyl or substituted benzyl groups at position 2 (e.g., 2-chloro/methoxybenzyl) improve lipophilicity but reduce yields (55–77%) compared to simpler substituents .
- Amino vs. Morpholino Groups: Replacing chlorine with morpholino (compound 4a) increases solubility but reduces thermal stability .
Pharmacological Activity
Key Observations :
- Urea-Linked Derivatives: Compounds 3l and 3m exhibit nanomolar-range IC₅₀ values due to enhanced target binding via urea linkages .
- Scaffold Rigidity : The fused thiazolo-pyrimidine core provides conformational rigidity, improving affinity for kinase ATP-binding pockets .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic and Analytical Data
Biological Activity
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused with a pyrimidine structure, which contributes to its unique chemical properties and potential therapeutic applications. The molecular formula for this compound is , with a molecular weight of approximately 200.65 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the thiazole and pyrimidine rings through cyclization reactions. The presence of chlorine and methyl groups at specific positions enhances the compound's reactivity and biological activity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests potential applications in treating bacterial infections.
Cytotoxicity
In vitro studies have demonstrated that some derivatives of this compound possess cytotoxic effects on various cancer cell lines. The MTT assay results indicate promising cytotoxicity against HaCat and Balb/c 3T3 cells, highlighting the compound's potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Certain thiazolo-pyrimidine derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that these compounds could be useful in developing new anti-inflammatory medications.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes some notable derivatives and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Chloro-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine | Similar thiazole-pyrimidine structure | Strong anticancer activity |
| 2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine | Contains bromine instead of methyl at position 2 | Enhanced reactivity |
| 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines | Contains an amino group at position 7 | Different biological activities compared to chloro derivatives |
These modifications highlight the versatility of thiazolo-pyrimidines in medicinal chemistry while emphasizing how specific substitutions can alter biological outcomes .
Case Studies
Recent studies have focused on the efficacy of various thiazolo-pyrimidine derivatives in different biological contexts:
- Antimicrobial Efficacy : A study screened several derivatives for antimicrobial activity against common pathogens. Compounds exhibited varying degrees of effectiveness, with some showing MIC values lower than those of established antibiotics .
- Cytotoxicity Assessment : In vitro assays revealed that specific derivatives could significantly inhibit cell proliferation in cancer cell lines. The promising results warrant further investigation into their mechanisms of action and potential therapeutic applications .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of these compounds in conditions such as carrageenan-induced paw edema, demonstrating notable efficacy compared to traditional treatments .
Q & A
Q. What are the standard synthetic routes for 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine, and how are intermediates characterized?
The compound is synthesized via cyclization, halogenation, and amination steps. A key intermediate, 5-chloro-7-methyl-2,3-dihydropyrimido[4,5-d][1,3]thiazol-2-thione, is prepared by reacting thiourea derivatives with chloroacetyl chloride under reflux in acetonitrile. Subsequent alkylation or amination with amines (e.g., methylamine) yields the final product. Intermediates are characterized using H/C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .
Q. How is the purity of this compound validated in synthetic workflows?
Thin-layer chromatography (TLC) with n-hexane/ethyl acetate (6:4) is used to monitor reaction progress. Final purification involves recrystallization from methanol or column chromatography. High-performance liquid chromatography (HPLC) and elemental analysis further ensure purity (>98%) .
Q. What biological activities are associated with thiazolo[5,4-d]pyrimidine derivatives?
Structural analogs exhibit broad-spectrum antimicrobial, antitumor, and enzyme inhibitory activities. The chlorine and methyl substituents enhance lipophilicity, improving membrane permeability, while the thiazole ring contributes to binding affinity with biological targets like kinases or bacterial enzymes .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal solvents and catalysts. For example, acetonitrile’s polarity facilitates nucleophilic substitution, while triethylamine scavenges HCl, improving yields. Computational models also screen amine nucleophiles to predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for thiazolo[5,4-d]pyrimidines?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Validate results by:
Q. How do spectroscopic techniques elucidate the electronic effects of substituents in this compound?
H NMR chemical shifts (δ 2.4–2.6 ppm for methyl groups) and IR carbonyl stretching frequencies (~1680 cm) indicate electron-withdrawing effects of the chlorine atom. X-ray crystallography reveals planar geometry of the thiazolo-pyrimidine core, critical for π-π stacking in target binding .
Q. What are the challenges in scaling up the synthesis of this compound?
Key issues include exothermic reactions during cyclization (requiring controlled cooling) and byproduct formation from over-alkylation. Process optimization involves:
- Switching from batch to flow chemistry for safer temperature control.
- Using scavenger resins to remove excess alkyl halides.
- Implementing in-line FTIR for real-time monitoring .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for this compound?
Q. What analytical approaches confirm degradation products under stress conditions?
Accelerated stability studies (40°C/75% RH for 6 months) followed by LC-MS/MS identify hydrolytic degradation products. Mass fragmentation patterns distinguish between oxidation (e.g., sulfoxide formation) and hydrolysis (cleavage of the thiazole ring) .
Tables
Table 1: Key Spectral Data for this compound
| Technique | Observations | Interpretation |
|---|---|---|
| H NMR | δ 2.45 (s, 3H, CH) | Methyl group at C7 |
| C NMR | δ 158.2 (C=N), 115.3 (C-Cl) | Thiazole and pyrimidine ring carbons |
| IR | 1680 cm (C=O stretch) | Confirms amide formation |
Table 2: Comparative Biological Activity of Analogues
| Derivative | Antibacterial (MIC, μg/mL) | Anticancer (IC, μM) |
|---|---|---|
| 5-Chloro-7-methyl | 8.2 (E. coli) | 12.3 (MCF-7) |
| 5-Fluoro-7-ethyl | 6.5 (E. coli) | 9.8 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
